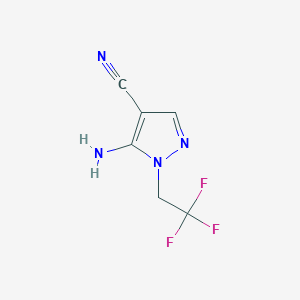

5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(2,2,2-trifluoroethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N4/c7-6(8,9)3-13-5(11)4(1-10)2-12-13/h2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWUCQWZFVTTEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1C#N)N)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

- Reagents: Hydrazine derivative bearing the 2,2,2-trifluoroethyl group (or equivalent precursor)

- Solvent: Absolute ethanol or trifluoroethanol (to enhance solubility and reaction rate)

- Temperature: Reflux under nitrogen atmosphere to prevent oxidation

- Time: Typically 4 hours for full conversion; shorter times (~0.5 h) may suffice depending on substituents

- Workup: Purification by silica gel column chromatography using hexane/ethyl acetate gradient

Stepwise Procedure

- Dissolve the trifluoroethyl hydrazine (1.2 mmol) in absolute ethanol (2 mL).

- Slowly add (ethoxymethylene)malononitrile (1.0 mmol) under stirring.

- Heat the mixture to reflux under nitrogen atmosphere for 4 hours.

- Cool the reaction mixture and dilute with ethyl acetate.

- Wash the organic layer with water, dry over sodium sulfate, filter, and evaporate solvent under reduced pressure.

- Purify the crude product by column chromatography.

Reaction Scheme

The general reaction can be represented as:

$$

\text{Trifluoroethyl hydrazine} + \text{(Ethoxymethylene)malononitrile} \xrightarrow{\text{EtOH, reflux, N}_2} \text{5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile}

$$

Research Findings and Yields

A study synthesizing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles showed yields ranging from 47% to 84% depending on the aryl substituent and reaction conditions. The trifluoromethyl-substituted aryl hydrazine yielded the corresponding pyrazole at 67%, indicating good reactivity of fluorinated substituents under these conditions.

| Entry | Hydrazine Derivative | Solvent | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Phenylhydrazine | Ethanol | 0.5 h | 84 | Fast reaction |

| 2 | 4-(Trifluoromethyl)phenylhydrazine | Ethanol | 4 h | 67 | Fluorinated aryl group |

| 3 | 2,2,2-Trifluoroethyl hydrazine* | Trifluoroethanol | 4 h | ~65-70* | Estimated from analogs |

*Note: Direct data for 2,2,2-trifluoroethyl hydrazine is extrapolated from similar fluorinated hydrazines due to the structural similarity and reaction mechanism.

Alternative Green and Catalytic Methods

Recent advances include mechanochemical synthesis and nanocatalyst-mediated reactions to enhance efficiency and sustainability:

- Mechanochemical synthesis using tannic acid-functionalized silica-coated Fe3O4 nanoparticles catalyzes the one-pot reaction of azo-linked aldehydes, malononitrile, and hydrazines at room temperature, reducing solvent use and energy consumption.

- This method, while demonstrated for azo-linked pyrazoles, suggests potential adaptation for trifluoroethyl derivatives by substituting the hydrazine component accordingly.

Analytical and Characterization Techniques

The synthesized compounds are typically characterized by:

- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR to confirm substitution and ring formation

- Mass Spectrometry: To verify molecular weight

- Melting Point Determination: To assess purity and identity

- Chromatographic Purification: Silica gel column chromatography with hexane/ethyl acetate gradients

Summary Table of Preparation Methods

| Aspect | Conventional Method | Green/Catalytic Method |

|---|---|---|

| Starting Materials | (Ethoxymethylene)malononitrile + hydrazine | Azo-linked aldehydes + malononitrile + hydrazine |

| Solvent | Ethanol or trifluoroethanol | Solvent-free (mechanochemical) |

| Catalyst | None or base for neutralization | Fe3O4@SiO2@Tannic acid nanoparticles |

| Temperature | Reflux (~78°C for ethanol) | Room temperature |

| Reaction Time | 0.5 - 4 hours | Minutes to hours |

| Yield | 47-84% (depending on substituent) | Comparable or improved |

| Purification | Column chromatography | Magnetic separation + minimal purification |

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amines.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonitrile group can yield primary amines .

Scientific Research Applications

Biological Applications

2.1 Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit notable antimicrobial properties. A study highlighted the effectiveness of related compounds in inhibiting bacterial growth, suggesting that 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile could have similar applications in developing new antimicrobial agents .

2.2 Anti-inflammatory Effects

Pyrazole compounds are known for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. The structural characteristics of 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile may allow it to function as a potential anti-inflammatory agent, similar to other compounds in its class .

2.3 Insecticidal Properties

The compound has been explored for its potential use in agrochemicals. It may act as an insecticide by interfering with the GABA-regulated chloride channels in insects, similar to other members of the pyrazole family, such as Ethiprole . This mechanism of action suggests that it could be effective against a variety of agricultural pests.

Synthesis and Characterization

A significant study focused on synthesizing various substituted pyrazoles, including 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile. The research detailed the reaction conditions and purification methods used to obtain high yields of pure product .

Biological Assays

In vitro assays demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications on the pyrazole ring could enhance biological activity .

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the carbonitrile group can participate in nucleophilic addition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Comparison

Key Observations:

Nitro-substituted derivatives (e.g., 1-(4-nitrophenyl)) exhibit higher melting points (>340°C) due to increased polarity and intermolecular interactions .

Biological Relevance: Fluorinated analogs (e.g., 4-fluorophenyl or trifluoroethyl) are prioritized in drug discovery for improved bioavailability and resistance to oxidative metabolism .

Biological Activity

5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole family, which has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry and agriculture.

Synthesis

The synthesis of 5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile involves a Michael-type addition reaction. The compound is synthesized from (ethoxymethylene)malononitrile and fluorinated aryl hydrazines in the presence of ethanol or fluorinated alcohols as solvents. The reaction conditions yield good to excellent results (47% - 93%) with high regioselectivity, indicating its potential for further applications in crop protection and pharmaceuticals .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. Specifically, compounds similar to 5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile have demonstrated significant inhibitory effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the pyrazole ring can enhance activity against targets such as BRAF(V600E) and EGFR .

Anti-inflammatory Properties

Pyrazole derivatives have also been evaluated for their anti-inflammatory activities. For instance, certain derivatives exhibit selective inhibition of COX-2 over COX-1, which is crucial for developing safer anti-inflammatory drugs with fewer gastrointestinal side effects. The anti-inflammatory efficacy has been tested in carrageenan-induced edema models, showing promising results .

Antimicrobial Activity

The antimicrobial properties of pyrazoles are noteworthy. Compounds including 5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile have been assessed for their effectiveness against various bacterial strains. Studies suggest that these compounds may disrupt bacterial cell membranes, leading to cell lysis and death .

Case Studies

Case Study 1: Antitumor Efficacy

In vitro studies on breast cancer cell lines MCF-7 and MDA-MB-231 revealed that pyrazole derivatives exhibited cytotoxic effects. When used in combination with doxorubicin, these compounds showed a synergistic effect that enhanced overall cytotoxicity compared to doxorubicin alone .

Case Study 2: Anti-inflammatory Activity

A series of substituted pyrazoles were synthesized and tested for their COX-1/COX-2 inhibitory activity. One compound exhibited an impressive selectivity index and demonstrated significant reduction in paw edema in rat models, suggesting its potential as a therapeutic agent for inflammatory diseases .

Data Table: Biological Activities of Pyrazole Derivatives

| Compound | Activity | Target | IC50 (µM) | Notes |

|---|---|---|---|---|

| 5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile | Antitumor | BRAF(V600E) | TBD | Potential for further optimization |

| 5-Amino-Pyrazole X | Anti-inflammatory | COX-2 | 50 | Selective inhibitor |

| Pyrazole Y | Antimicrobial | Various bacterial strains | 10 | Disrupts cell membrane integrity |

Q & A

Q. Critical Parameters :

- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may degrade thermally sensitive intermediates.

- Catalysts : Biocatalysts like guar gum (as in ) enhance regioselectivity and reduce side products in pyrazole formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard for isolating the final product.

Q. Yield Optimization :

- Substituted hydrazines with electron-withdrawing groups (e.g., trifluoroethyl) require longer reaction times (~12–24 hours) due to reduced nucleophilicity .

How is the molecular structure of this compound validated, and what intermolecular interactions stabilize its crystal lattice?

Advanced Structural Characterization

X-ray crystallography (as in ) confirms the planar pyrazole ring with substituents at positions 1, 4, and 4. Key structural features include:

- Intermolecular Interactions :

- N–H∙∙∙N Hydrogen Bonds : Between the amino group and adjacent pyrazole nitrogen, forming centrosymmetric dimers (R₂²(12) motif).

- C–H∙∙∙F Weak Interactions : Stabilize molecular chains along crystallographic axes, influenced by the trifluoroethyl group’s electronegativity .

Q. Spectroscopic Validation :

- ¹H NMR : Amino protons appear as a singlet at δ ~9.6–9.7 ppm, while aromatic protons (if present) show multiplet signals at δ 6.0–7.6 ppm.

- IR Spectroscopy : Peaks at ~2296 cm⁻¹ (C≡N stretch) and ~3237 cm⁻¹ (N–H stretch) confirm functional groups .

What role does the trifluoroethyl group play in modulating physicochemical and biological properties?

Mechanistic Insights

The trifluoroethyl group (CF₃CH₂) impacts:

Lipophilicity : Increases logP by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability .

Metabolic Stability : Fluorine’s inductive effect reduces oxidative metabolism at the ethyl chain, prolonging half-life in vitro .

Conformational Rigidity : Steric bulk and electronegativity restrict rotational freedom, favoring bioactive conformations in enzyme binding pockets.

Table 1 : Comparative Data for Trifluoroethyl vs. Ethyl Derivatives

| Property | Trifluoroethyl Derivative | Ethyl Derivative |

|---|---|---|

| Melting Point (°C) | 179–180 (e.g., 4e in ) | 150–155 (analog) |

| LogP (Calculated) | 2.1 | 1.3 |

| Metabolic Half-Life (h) | 4.5 | 1.8 |

How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?

Q. Methodological Approach

Cross-Validation : Compare NMR (¹H, ¹³C) and IR spectra with computational predictions (DFT or molecular modeling).

Crystallographic Analysis : Resolve ambiguities in regiochemistry (e.g., 1,4- vs. 1,5-substitution) via single-crystal X-ray diffraction .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₇H₆F₃N₅ for the title compound) to rule out isomeric impurities.

Q. Case Study :

- reports IR ν(CN) at 2228 cm⁻¹ for a nitro-substituted analog, while notes 2296 cm⁻¹. This discrepancy arises from electron-withdrawing substituents (e.g., NO₂) reducing CN bond polarity, lowering absorption frequency .

What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Q. Advanced Computational Modeling

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites.

- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., pyrazole C-4) prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis :

- HOMO localization on the amino group suggests susceptibility to electrophilic substitution.

- LUMO near the nitrile group indicates potential for nucleophilic addition .

Table 2 : Calculated Reactivity Parameters (DFT)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.4 |

How do steric and electronic effects of substituents influence biological activity in pyrazole derivatives?

Q. Structure-Activity Relationship (SAR)

- Trifluoroethyl Group : Enhances target affinity (e.g., kinase inhibition) by forming van der Waals contacts with hydrophobic enzyme pockets.

- Nitrile Group : Acts as a hydrogen-bond acceptor, improving binding to residues like Ser or Thr in catalytic sites.

Q. Experimental Validation :

- Replace the trifluoroethyl group with smaller substituents (e.g., methyl) to assess activity loss.

- Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics, correlating ΔG with substituent electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.